molecular formula C20H21N3O2 B5712308 N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide

N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B5712308
M. Wt: 335.4 g/mol
InChI Key: YUERWHWUTTZWHW-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient pathways to construct the piperazine ring, which is a crucial component of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22-10-12-23(13-11-22)17-8-4-3-7-16(17)21-20(24)19-14-15-6-2-5-9-18(15)25-19/h2-9,14H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUERWHWUTTZWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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